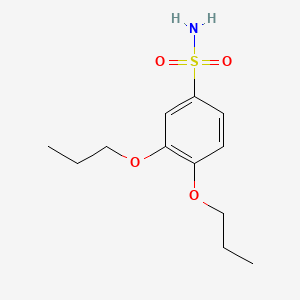
Tracid Brilliant Red 10b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tracid Brilliant Red 10b, also known as Acid Violet 54, is an organic synthetic dye. It is a red crystalline powder that is soluble in water, alcohol, and ether. The compound is known for its vibrant red color and is used primarily as a dye and indicator. It is commonly used in the textile industry for dyeing wool, silk, and nylon, as well as in the production of inks, paints, and plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tracid Brilliant Red 10b is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the reaction of 2,4-bis(o-tolyloxy)benzenamine with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. This is followed by a coupling reaction with 4-methylbenzene-1-sulfonyl chloride. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol and water .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time. The process includes the following steps:
Condensation: 2,4-bis(o-tolyloxy)benzenamine is condensed with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in the presence of sodium carbonate and water.
Diazotization: The resulting product is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling: The diazonium salt is then coupled with 4-methylbenzene-1-sulfonyl chloride to form the final dye product.
Purification: The product is filtered, dried, and ground to obtain the final crystalline powder.
Analyse Des Réactions Chimiques
Types of Reactions: Tracid Brilliant Red 10b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced to its corresponding amine derivatives using reducing agents such as sodium dithionite.
Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines under basic or neutral conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amino derivatives with potential changes in solubility and color.
Substitution: Substituted products with modified functional groups and properties.
Applications De Recherche Scientifique
Tracid Brilliant Red 10b has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques to detect the presence of specific ions or compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular structures and components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks, paints, and plastics
Mécanisme D'action
The mechanism of action of Tracid Brilliant Red 10b involves its interaction with various molecular targets. As a dye, it binds to specific sites on fibers or substrates, resulting in the absorption of light and the appearance of color. The molecular structure of the dye allows it to form stable complexes with metal ions, enhancing its binding affinity and colorfastness. In biological applications, the dye can interact with cellular components, allowing for visualization under a microscope .
Comparaison Avec Des Composés Similaires
Tracid Brilliant Red 10b is similar to other acid dyes such as Acid Red 87 and Acid Blue 113. it is unique in its specific shade of red and its ability to form stable complexes with metal ions. This makes it particularly suitable for applications requiring high colorfastness and stability. Similar compounds include:
Acid Red 87: Known for its bright red color and used in similar applications.
Acid Blue 113: A blue dye with similar chemical properties but different color characteristics
This compound stands out due to its specific molecular structure, which imparts unique properties such as high solubility, stability, and vibrant color.
Propriétés
Numéro CAS |
11097-74-8 |
|---|---|
Formule moléculaire |
C37H29N3Na2O11S3 |
Poids moléculaire |
833.8 g/mol |
Nom IUPAC |
disodium;3-[[2,4-bis(2-methylphenoxy)phenyl]diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C37H31N3O11S3.2Na/c1-22-12-15-27(16-13-22)52(42,43)40-30-21-28(53(44,45)46)18-25-19-34(54(47,48)49)36(37(41)35(25)30)39-38-29-17-14-26(50-31-10-6-4-8-23(31)2)20-33(29)51-32-11-7-5-9-24(32)3;;/h4-21,40-41H,1-3H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clé InChI |
PDIPEOFKXSOHMI-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)OC5=CC=CC=C5C)OC6=CC=CC=C6C)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







